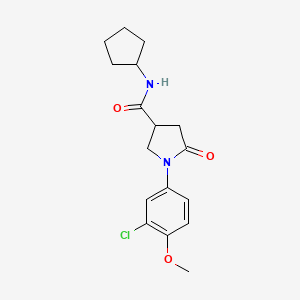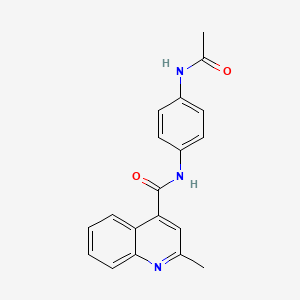![molecular formula C26H27NO5 B4628993 ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE](/img/structure/B4628993.png)
ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE
Übersicht
Beschreibung
ETHYL 6-(4-METHOXYPHENYL)-3-[(2-METHOXYPHENYL)METHYL]-4-OXO-4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLATE is a useful research compound. Its molecular formula is C26H27NO5 and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 3-(2-methoxybenzyl)-6-(4-methoxyphenyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate is 433.18892296 g/mol and the complexity rating of the compound is 646. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
A study by Roy et al. (2019) highlights the use of a rhodamine-based compound as a fluorescent dual sensor for Zn2+ and Al3+ ions. This compound showcases the potential for designing specific sensors for metal ions, which is crucial in environmental monitoring and biological studies (Roy et al., 2019).
Antimicrobial and Antioxidant Properties
Research conducted by Raghavendra et al. (2016) explores the synthesis of lignan conjugates via cyclopropanation, demonstrating significant antimicrobial and antioxidant activities. These findings indicate the chemical's potential in developing new antimicrobial agents and antioxidants (Raghavendra et al., 2016).
Synthetic Pathways in Organic Chemistry
A study by Watanabe et al. (1993) discusses the chemical confirmation of a synthetic route for the benz[f]indole skeleton, highlighting the versatility of ethyl 9-methoxybenz[f]indole in synthetic organic chemistry. This research underlines the importance of indole derivatives in pharmaceuticals and materials science (Watanabe et al., 1993).
Photolabile Polymers
Sobolčiak et al. (2013) synthesized a novel cationic polymer that can switch to a zwitterionic form upon light irradiation. This work opens up new avenues for controlled drug delivery systems and the development of smart materials responsive to environmental stimuli (Sobolčiak et al., 2013).
Cyclopalladation in Metal-Organic Frameworks
Shimazaki et al. (2005) conducted studies on the cyclopalladation of the indole ring in palladium(II) complexes, demonstrating the impact of O-donor properties on the formation of indole-binding complex species. This research is crucial for the development of catalytic systems and the synthesis of complex organic molecules (Shimazaki et al., 2005).
Eigenschaften
IUPAC Name |
ethyl 6-(4-methoxyphenyl)-3-[(2-methoxyphenyl)methyl]-4-oxo-1,5,6,7-tetrahydroindole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO5/c1-4-32-26(29)25-20(13-17-7-5-6-8-23(17)31-3)24-21(27-25)14-18(15-22(24)28)16-9-11-19(30-2)12-10-16/h5-12,18,27H,4,13-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVYXGUTYGSTPIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)OC)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,1,3-BENZOTHIADIAZOL-5-YL)-2-[4-(3-METHYLBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4628926.png)

![1-(3-phenyl-2-propen-1-yl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B4628942.png)
![N-(4-methylphenyl)-2-[(6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628950.png)
![N-(4-bromo-2-chlorophenyl)-2-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinecarboxamide](/img/structure/B4628954.png)
![1-[3-(3,4-dimethoxyphenyl)acryloyl]indoline](/img/structure/B4628957.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-3-methylbenzamide](/img/structure/B4628959.png)
![N-{1-Methyl-2-[(4-methylpiperidin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}propanamide](/img/structure/B4628962.png)
![5-[3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4628971.png)


![4-[2-(2-Ethoxyanilino)-1,3-thiazol-4-yl]phenol](/img/structure/B4628998.png)

